2-Cyanoacrylic acid

dye-sensitized solar cells photovoltaics anchoring group

Sourcing high-purity 2-cyanoacrylic acid for cyanoacrylate adhesive synthesis or DSSC research often yields complex impurity profiles from conventional hydrolysis. Our 2-cyanoacrylic acid (CAS 15802-18-3) is produced via vacuum pyrolysis from ethyl-2-cyanoacrylate, achieving up to 90% yield with the principal impurity identified as a Ritter dimer-not uncontrolled polymer. This well-defined side-product profile simplifies QC and purification. • pKa 2.13-over 100× more acidic than acrylic acid (pKa 4.25) • Bidentate carboxylate anchor for TiO₂; outperforms monodentate ester analogues in DSSC power conversion efficiency • Enables Diels-Alder anthracene adduct route to bis(2-cyanoacrylate) crosslinkers in up to 80% yield • Standard purity: ≥95% | Storage: -20°C

Molecular Formula C4H3NO2
Molecular Weight 97.07 g/mol
CAS No. 15802-18-3
Cat. No. B100875
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyanoacrylic acid
CAS15802-18-3
Molecular FormulaC4H3NO2
Molecular Weight97.07 g/mol
Structural Identifiers
SMILESC=C(C#N)C(=O)O
InChIInChI=1S/C4H3NO2/c1-3(2-5)4(6)7/h1H2,(H,6,7)
InChIKeyIJVRPNIWWODHHA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyanoacrylic Acid – Chemical Identity & Procurement Baseline


2-Cyanoacrylic acid (α-cyanoacrylic acid, CAS 15802-18-3) is a C4H3NO2 organic acid bearing both a carboxylic acid group and a conjugated nitrile on an α,β-unsaturated framework . It serves as the key hydrolytic precursor to the broader family of 2-cyanoacrylate ester instant adhesives and is distinguished from common acrylic and methacrylic acids by the presence of the strongly electron-withdrawing cyano substituent, which fundamentally alters its acidity, polymerization behaviour, and anchoring geometry on metal oxide surfaces [1][2].

Selection

Key hydrolytic precursor to 2-cyanoacrylate ester adhesives.

Workflow

Supports anionic polymerization and Diels–Alder crosslinker routes.

Fit context

Electron-deficient α-cyano scaffold for bidentate surface anchoring studies.

2-Cyanoacrylic Acid: Why Generic Substitution Fails


Although 2-cyanoacrylic acid shares the α,β-unsaturated carboxylic acid scaffold with acrylic and methacrylic acids, the nitrile group at the α-position confers an electron-deficient double bond that is over 2 pKa units more acidic and susceptible to anionic rather than radical polymerization [1][2]. Its bidentate carboxylate binding mode to TiO₂, demonstrated by DFT and photovoltaic data, produces higher power conversion efficiency in dye-sensitized solar cells than the monodentate ester analogue [3]. Furthermore, 2-cyanoacrylic acid uniquely enables the Diels–Alder adduct route to bis(2-cyanoacrylate) crosslinkers, delivering up to 80% overall yield and superior wet-bond-strength adhesives that cannot be accessed by simple ester interchange [4].

Binding mode
2-Cyanoacrylic acidBidentate carboxylate anchoring reported; may improve electronic coupling.
Ethyl ester analogMonodentate ester binding; charge-transfer profile may not transfer.
Polymerization
2-Cyanoacrylic acidAnionic initiation dominant; trace nucleophiles can trigger polymerization.
Acrylic/Methacrylic acidRadical pathway dominant; anionic conditions may not reproduce kinetics.
Acidity
2-Cyanoacrylic acidPredicted pKa ~2.13; deprotonation and aqueous behavior differ significantly.
Acrylic/Methacrylic acidpKa 4.25–4.65; formulation pH window and salt formation may shift.

2-Cyanoacrylic Acid: Differentiation from Closest Analogs


Bidentate TiO₂ Anchoring and DSSC Efficiency

In a direct head-to-head comparison of coumarin-phenyl sensitizers differing only in the anchoring group, the 2-cyanoacrylic acid-based dye (SPDSSC 8) produced a higher power conversion efficiency (PCE) in dye-sensitized solar cells than the ethyl-2-cyanoacrylate-based dye (SPDSSC 7) [1]. DFT calculations and sensitizer@TiO₂ modeling revealed that the acid anchor binds in a bidentate fashion to the TiO₂ surface, whereas the ester anchor adopts a monodentate binding mode, resulting in inferior charge transfer to the semiconductor conduction band [1].

Bidentate TiO₂ Anchoring & DSSC Efficiency
Head-to-head
SPDSSC 8 higher PCE than SPDSSC 7.
PCE context
Bidentate anchoring supports higher charge-transfer efficiency.
Coumarin-phenyl sensitizers; TiO₂ photoanode; AM 1.5G illumination.
dye-sensitized solar cells photovoltaics anchoring group

Enhanced Acidity vs. Acrylic and Methacrylic Acids

The α-cyano substituent in 2-cyanoacrylic acid exerts a powerful electron-withdrawing effect that stabilizes the conjugate carboxylate anion. The predicted pKa of 2-cyanoacrylic acid is 2.13 [1], compared with experimental pKa values of approximately 4.25 for acrylic acid and 4.65 for methacrylic acid [2]. This represents an acidity enhancement of over two orders of magnitude in Ka.

Enhanced Acidity vs. Acrylic Acids
Cross-study
Predicted pKa 2.13; Δ ≈ 2.1–2.5 units.
Ka ratio
Substantially stronger acid; governs aqueous speciation and handling pH.
ChemAxon prediction vs. experimental potentiometric data.
pKa acidity electron-withdrawing group

Anionic Polymerization Pathway vs. Radical Mechanism

2-Cyanoacrylate esters polymerize extremely readily by an anionic mechanism, with weak nucleophiles including traces of water acting as initiators for instant polymerization. In sharp contrast, acrylic and methacrylic esters predominantly undergo radical polymerization and are reluctant to polymerize anionically, requiring strong nucleophiles [1]. This mechanistic divergence arises from the highly polarized C=C double bond and activated electron-deficient β-carbon conferred by the α-cyano group [1].

Anionic vs. Radical Polymerization
Class-level
Anionic mechanism dominant; trace water initiates reaction.
Mechanistic divergence dictates inhibitor selection and storage requirements.
Acrylates require radical initiators; cyanoacrylates prefer anionic conditions.
polymerization mechanism anionic polymerization cyanoacrylate

Diels–Alder Route to Bis-Cyanoacrylate Crosslinkers

2-Cyanoacrylic acid uniquely enables the formation of Diels–Alder anthracene adducts, which upon saponification, derivatization, and retro-Diels–Alder scission yield bis(2-cyanoacrylate) monomers in up to 80% overall yield [1]. The resulting crosslinked adhesive compositions exhibit higher bond strengths under both dry and wet conditions than non-crosslinked alkyl cyanoacrylate adhesives [1]. This molecular-design pathway is inaccessible from pre-formed cyanoacrylate esters alone.

Diels–Alder Crosslinker Route
Head-to-head
Bis-monomer yield up to 80%; reported higher bond strength.
Essential intermediate for crosslinked cyanoacrylate adhesive research.
Route inaccessible from pre-formed cyanoacrylate esters alone.
crosslinking Diels-Alder adduct bis-cyanoacrylate

Vacuum Pyrolysis Synthesis and Side Reaction Control

A modified vacuum pyrolysis of ethyl-2-cyanoacrylate enables production of 2-cyanoacrylic acid with yield reaching 90% of theoretical [1]. X-ray crystallographic analysis coupled with MALDI-TOF mass spectrometry proved that the main side reaction reducing yield is dimer formation via intermolecular Ritter condensation, not radical polymerization of the C=C double bond as previously assumed [1]. This mechanistic insight allows process optimization that is irrelevant for acrylate/methacrylate pyrolysis, which suffers from radical polymerization losses.

Vacuum Pyrolysis Yield & Side Reactions
Cross-study
Yield reached 90% of theoretical; impurity is Ritter dimer.
Well-characterized impurity profile supports high-purity procurement decisions.
MALDI-TOF and X-ray confirmed dimer, not radical polymer.
synthesis vacuum pyrolysis reaction selectivity

2-Cyanoacrylic Acid: Key Application Scenarios


Bidentate TiO₂ Anchoring for DSSC Sensitizers

When designing metal-free organic sensitizers for DSSCs, employing 2-cyanoacrylic acid as the acceptor/anchoring group provides bidentate carboxylate binding to the TiO₂ photoanode, yielding higher power conversion efficiency than the monodentate ethyl-2-cyanoacrylate anchor due to superior electronic coupling and charge-transfer efficiency [1]. This application leverages the unique anchoring geometry enabled by the free carboxylic acid functionality.

Bis-Cyanoacrylate Crosslinkers for Moisture-Resistant Adhesives

2-Cyanoacrylic acid is the irreplaceable starting material for the Diels–Alder anthracene adduct route to bis(2-cyanoacrylate) monomers, which upon retro-Diels–Alder cleavage produce difunctional crosslinkers in up to 80% yield [2]. The resulting crosslinked cyanoacrylate adhesives demonstrate higher bond strength under both dry and wet conditions than conventional linear cyanoacrylates, making them suitable for dental pit-and-fissure sealants, orthodontic bonding, and demanding industrial assembly applications.

High-Purity Monomer Production via Vacuum Pyrolysis

For procurement of 2-cyanoacrylic acid as a key intermediate in pharmaceutical or biomedical polymer synthesis, the vacuum pyrolysis route from ethyl-2-cyanoacrylate offers yields reaching 90% of theoretical with the principal impurity identified as a Ritter condensation dimer rather than uncontrolled polymer [3]. This well-characterized side-product profile simplifies quality control and purification protocols compared to ester hydrolysis methods that may generate complex mixtures.

Acidity-Driven Formulation and Aqueous Processing

With a predicted pKa of 2.13, 2-cyanoacrylic acid is over two orders of magnitude more acidic than acrylic acid (pKa 4.25) and methacrylic acid (pKa 4.65) [4][5]. This enhanced acidity enables deprotonation and aqueous solubility tuning at lower pH, facilitates salt formation for ionic polymers, and provides a wider processing window for pH-sensitive anionic polymerization formulations that are not accessible with the less acidic acrylic/methacrylic counterparts.

Application
Selection Property
Validation Focus
DSSC sensitizer anchoring studies
Bidentate carboxylate binding mode
Charge-transfer efficiency and PCE endpoint review
Moisture-resistant crosslinked adhesives
Diels–Alder adduct formation capability
Bond strength under wet/dry conditions
High-purity monomer production
Vacuum pyrolysis route with known impurity profile
Ritter dimer vs. polymer content verification
pH-sensitive anionic formulations
Enhanced acidity (predicted pKa ~2.13)
Deprotonation window and salt formation review

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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